Benzyltriphenylphosphonium chloride
Description
Significance of Quaternary Phosphonium (B103445) Salts in Contemporary Chemistry
Quaternary phosphonium salts (QPS), characterized by a positively charged tetravalent phosphorus atom, are a class of compounds with broad and impactful applications in contemporary chemistry. nih.gov They are structurally analogous to quaternary ammonium (B1175870) salts (QAS) and have been the subject of extensive research for their diverse functionalities. researchgate.netmdpi.com
In the realm of organic synthesis, QPS are indispensable. They serve as precursors to phosphonium ylides, which are key reagents in the Wittig reaction, a cornerstone method for the formation of carbon-carbon double bonds. chemimpex.com This reaction is fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals. innospk.com
Beyond their role in specific reactions, many QPS, including BTPPC, function as highly effective phase-transfer catalysts (PTCs). chemimpex.com PTCs facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. This catalytic action enhances reaction rates and yields, making industrial processes more efficient and sustainable. chemimpex.com The utility of QPS as PTCs is particularly notable in the production of polymers, agrochemicals, and pharmaceuticals. chemimpex.comphasetransfercatalysis.com
Furthermore, the unique properties of QPS have led to their investigation and use as ionic liquids. researchgate.nettcichemicals.com Ionic liquids are salts that are liquid at relatively low temperatures and possess characteristics such as low vapor pressure, high thermal stability, and non-flammability, positioning them as environmentally friendlier alternatives to traditional organic solvents. tcichemicals.comat.ua The tunability of their physical and chemical properties through the modification of the cation and anion allows for the design of "designer solvents" for specific applications. at.ua
The applications of QPS also extend to material science, where they are used to develop advanced materials with enhanced properties like conductivity and thermal stability. Some QPS have also been explored for their biological activities, demonstrating potential as antimicrobial agents. researchgate.netmdpi.com
Historical Context of Benzyltriphenylphosphonium (B107652) Chloride in Organic Synthesis
The journey of benzyltriphenylphosphonium chloride in organic synthesis is intrinsically linked to the development of the Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in the mid-20th century. umkc.edu This reaction revolutionized the synthesis of alkenes from carbonyl compounds. The process begins with the formation of a phosphonium salt, such as BTPPC, typically from the reaction of triphenylphosphine (B44618) with an alkyl halide like benzyl (B1604629) chloride. umkc.edu
The phosphonium salt is then deprotonated by a base to form a phosphorus ylide, a key intermediate. umkc.eduyoutube.com This ylide, a species with adjacent positive and negative charges, acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. umkc.edu The ensuing intramolecular cyclization forms a four-membered ring intermediate called an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide. umkc.eduyoutube.com
Historically, BTPPC became a readily available and widely used reagent for introducing the benzylidene moiety in organic molecules. Its stability and ease of handling contributed to its popularity in academic and industrial research laboratories. chemimpex.com Experiments documented over the years showcase its use in synthesizing a variety of alkenes. For instance, the reaction of BTPPC with cinnamaldehyde (B126680) in the presence of a base like sodium methoxide (B1231860) has been used to synthesize E,E-1,4-diphenyl-1,3-butadiene. odinity.com Similarly, its reaction with 9-anthraldehyde (B167246) yields trans-9-(2-phenylethenyl)anthracene. youtube.comudel.edu
Beyond the Wittig reaction, the application of BTPPC as a phase-transfer catalyst has also been a significant aspect of its historical use. Its ability to facilitate reactions between immiscible phases has made it a valuable tool in various synthetic transformations, including alkylations and acylations. chemimpex.com
Scope and Research Trajectories for this compound Studies
Current and future research involving this compound continues to build upon its established roles while exploring new frontiers. The ongoing development of more efficient and selective catalytic systems remains a primary focus.
Catalysis and Polymer Chemistry:
A significant area of research is the use of BTPPC as a catalyst and curing accelerator. innospk.comphasetransfercatalysis.com It is employed as a phase-transfer catalyst in the synthesis of various organic compounds and as an accelerator in the curing of fluoroelastomers and epoxy resins. innospk.comfishersci.co.uk For example, it has been used in the curing and crosslinking of certain fluoropolymers. phasetransfercatalysis.com Research in this area aims to enhance reaction kinetics, improve polymer properties, and develop more sustainable industrial processes. innospk.com
Advanced Organic Synthesis:
The versatility of BTPPC as a reactant in organic synthesis continues to be explored. Researchers are utilizing it for the synthesis of complex and novel molecules. chemicalbook.comsigmaaldrich.com Some recent applications include its use as a reactant for the synthesis of:
Platinum chloro-tetrazole complexes. chemicalbook.comsigmaaldrich.com
trans-stilbenes and cinnamates via Wittig olefination. chemicalbook.comsigmaaldrich.com
Achiral N-hydroxyformamide inhibitors with potential therapeutic applications. chemicalbook.comsigmaaldrich.com
Pentiptycenes, which are being investigated as light-driven molecular brakes. chemicalbook.comsigmaaldrich.com
Archipelago structures to model petroleum asphaltenes. chemicalbook.comsigmaaldrich.com
Ionic Liquids:
The investigation of phosphonium-based ionic liquids is a growing field. While imidazolium- and pyridinium-based ionic liquids have been more extensively studied, phosphonium ionic liquids offer advantages such as higher thermal and chemical stability. tcichemicals.comtcichemicals.com Future research may focus on designing and synthesizing novel ionic liquids derived from BTPPC or similar structures for applications in green chemistry, including as recyclable reaction media and in separation technologies. rsc.orgnih.gov
Material Science:
The incorporation of BTPPC into polymer matrices and nanocomposites is another promising research direction. It has been used as a crosslinking agent for nanocomposites, and further studies could explore its potential to enhance the mechanical, thermal, or conductive properties of various materials. chemicalbook.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂ClP | chemimpex.com |
| Molecular Weight | 388.87 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | White to off-white crystalline powder | chemimpex.cominnospk.com |
| Melting Point | ≥300 °C (lit.) | chemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in water and alcohol | fishersci.co.uk |
| CAS Number | 1100-88-5 | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;chloride | |
|---|---|---|
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InChI |
InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFRYJRPHFMVBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C25H22ClP | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID6051566 | |
| Record name | Benzyltriphenylphosphonium chloride | |
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Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder; [MSDSonline] | |
| Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |
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CAS No. |
1100-88-5 | |
| Record name | Benzyltriphenylphosphonium chloride | |
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| Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |
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| Record name | Benzyltriphenylphosphonium chloride | |
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| Record name | Benzyltriphenylphosphonium chloride | |
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| Record name | BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
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Synthetic Methodologies and Process Optimization for Benzyltriphenylphosphonium Chloride
Conventional Synthetic Pathways
The traditional synthesis of Benzyltriphenylphosphonium (B107652) chloride is rooted in fundamental organic chemistry principles, primarily involving the reaction between triphenylphosphine (B44618) and benzyl (B1604629) chloride. chegg.com This approach, while effective, is influenced by a variety of factors including the choice of reagents, their proportional quantities, and the environment in which the reaction occurs.
Nucleophilic Substitution Reactions in Benzyltriphenylphosphonium Chloride Formation
The formation of this compound is a classic example of a nucleophilic substitution reaction. In this process, triphenylphosphine functions as the nucleophile, utilizing the lone pair of electrons on the phosphorus atom to attack the electrophilic benzylic carbon of benzyl chloride. umkc.edu This bimolecular nucleophilic substitution (SN2) type reaction results in the displacement of the chloride ion and the formation of the quaternary phosphonium (B103445) salt, where the positively charged phosphonium cation is ionically bonded to the chloride anion. rsc.org
Reagent Selection and Stoichiometric Considerations
The primary reagents for this synthesis are benzyl chloride and triphenylphosphine. alfa-chemistry.com In conventional laboratory-scale preparations, a stoichiometric balance between the reactants is often employed. A typical molar ratio is 1:1 for benzyl chloride to triphenylphosphine to ensure complete conversion of the starting materials. For instance, a common experimental setup involves reacting 0.024 moles of benzyl chloride with an equivalent molar amount of triphenylphosphine. alfa-chemistry.com However, some patented industrial processes may utilize an excess of one reagent, such as benzyl chloride, to drive the reaction to completion and optimize yield. google.com
| Reagent | Molar Ratio (Conventional) | Reference |
| Benzyl Chloride | 1 | alfa-chemistry.com |
| Triphenylphosphine | 1 | alfa-chemistry.com |
Solvent Effects and Reaction Environment Parameters
The choice of solvent plays a critical role in the reaction rate and outcome. Traditionally, the synthesis is conducted in organic solvents. Chlorinated solvents such as chloroform (B151607) and dichloromethane (B109758) are frequently used, as is toluene. alfa-chemistry.comrsc.org The reaction is typically performed under reflux conditions, with the specific temperature being dependent on the boiling point of the chosen solvent. For example, when using chloroform, the reaction mixture is heated to its boiling point of approximately 61°C. The duration of the reaction under these conditions generally ranges from two to three hours. alfa-chemistry.com Kinetic studies have been undertaken to scientifically quantify the impact of different solvents on the reaction kinetics, providing a deeper understanding of the solvent's role in stabilizing the transition state of the nucleophilic substitution. acs.org
Advanced and Optimized Synthetic Protocols
In response to the demands for greener, more efficient, and scalable production methods, advanced synthetic protocols for this compound have been developed. These methods focus on optimizing reaction conditions and streamlining the purification process.
Elevated Temperature and Reflux System Optimization
Modern approaches have refined the use of temperature and reflux systems to enhance reaction efficiency. One optimized protocol involves an aqueous-based system where a mixture of water and benzyl chloride is initially heated to a temperature range of 80–85°C. google.com Triphenylphosphine is then introduced gradually. The ensuing exothermic reaction elevates the temperature of the system to around 110°C, a temperature that is effectively managed and maintained by the refluxing of water. google.com This self-sustaining temperature control, driven by the reaction's own heat generation, represents a significant process optimization. The reaction is typically allowed to reflux for approximately one hour following the complete addition of the triphenylphosphine. google.com
| Parameter | Optimized Protocol Condition | Reference |
| Initial Temperature | 80–85°C | google.com |
| Reaction Temperature (Exotherm) | 110°C (controlled by water reflux) | google.com |
| Reaction Time (Post-Addition) | 1 hour | google.com |
Phase Separation and Isolation Techniques
A key advantage of advanced, particularly aqueous-based, synthetic protocols is the simplification of product isolation. In the biphasic water-benzyl chloride system, the resulting this compound preferentially dissolves in the aqueous phase. google.com Following the reaction, the mixture is allowed to settle, leading to the separation of the denser aqueous layer containing the product from the organic layer. google.com
The isolation of the final product involves several key steps. In conventional methods using organic solvents, the product often precipitates directly from the reaction mixture upon cooling. rsc.org The addition of a non-solvent, such as xylene, can also be used to induce precipitation after the primary solvent is removed. alfa-chemistry.com The solid product is then collected via vacuum filtration. alfa-chemistry.comrsc.org
In the optimized aqueous protocol, the separated aqueous phase is cooled to room temperature to induce crystallization of the this compound. google.com The crystalline product is then isolated using filtration, with some methods specifying the use of a tetrafluoro membrane filter. google.com The final step in all protocols is the purification and drying of the isolated crystals. This is typically achieved by washing the solid with a suitable solvent, such as dichloromethane, to remove any residual impurities, followed by drying under vacuum at an elevated temperature, often between 95°C and 110°C, to remove any remaining volatile substances. alfa-chemistry.comgoogle.com
Crystallization and Purification Strategies
The final purity of this compound is crucial for its subsequent applications, necessitating effective crystallization and purification strategies. A common laboratory-scale method involves crystallization from a suitable solvent. Ethanol (B145695) has been documented as an effective solvent, yielding six-sided plates of the compound. Another approach involves the slow evaporation of a methanolic solution to produce colorless crystals. brainly.com The product can also be washed with solvents like diethyl ether or dichloromethane to remove impurities before drying. alfa-chemistry.com It is important to note that this compound is hygroscopic and can crystallize with one molecule of water, forming a monohydrate. brainly.com
For more rigorous purification, especially to remove unreacted starting materials or byproducts, various techniques can be employed. Since phosphonium salts are a type of ionic liquid, methods applicable to this class of compounds are relevant. frontiersin.orgeurekaselect.com Adsorption using materials like activated charcoal, alumina, or silica (B1680970) can effectively remove impurities. acs.org Column chromatography presents another viable option. For instance, phosphonium salts can be purified by passing a solution of the crude product through a column packed with a cation exchange resin or an adsorber resin. lion.com
The choice of solvent system for recrystallization is critical. For hygroscopic salts, mixtures such as toluene/ethyl acetate (B1210297)/diethyl ether or acetonitrile/ethyl acetate/diethyl ether have been suggested, with a general recommendation to avoid wet or protic solvents to prevent the formation of hydrates. innospk.com However, successful crystallizations from alcohols like ethanol and methanol (B129727) have also been reported. brainly.com Cooling the solution, sometimes to freezer temperatures, can induce crystallization, and the use of a seed crystal can be beneficial. innospk.com
Interactive Data Table: Crystallization and Purification Methods
| Method | Description | Key Parameters | Reference |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the purified compound to crystallize. | Solvents: Ethanol, Methanol, Isopropyl Alcohol. Slow cooling can improve crystal quality. | brainly.comtandfonline.com |
| Solvent Washing | Washing the solid product with a solvent in which the desired compound is poorly soluble but impurities are soluble. | Solvents: Diethyl ether, Dichloromethane, Xylene. | alfa-chemistry.com |
| Adsorption | Using solid sorbents to remove impurities from a solution of the product. | Sorbents: Activated charcoal, Alumina (Al₂O₃), Silica (SiO₂). | acs.org |
| Slow Evaporation | Allowing the solvent of a product solution to evaporate slowly, leading to the formation of high-quality crystals. | Solvent: Methanol. Performed at room temperature. | brainly.com |
| Ion Exchange | Passing a solution through a resin that exchanges ions to remove charged impurities. | Type: Cation exchange resin. | lion.com |
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of this compound. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. innospk.com
Aqueous-Phase Synthesis Development
A significant advancement in the green synthesis of this compound is the development of an aqueous-phase method. google.com This process leverages the insolubility of triphenylphosphine and benzyl chloride in water, while the product, this compound, is highly soluble in water. google.com This differential solubility facilitates a simple separation of the product from unreacted starting materials. google.com
In a typical procedure, triphenylphosphine is added to a heated mixture of water and an excess of benzyl chloride. The reaction is exothermic, and the heat generated can be used to maintain the reaction temperature, with the refluxing water acting as a temperature control mechanism. google.com After the reaction, the mixture separates into two layers upon standing. The upper organic layer contains excess benzyl chloride, and the lower aqueous layer contains the dissolved product. google.com This method eliminates the need for volatile and often toxic organic solvents like chloroform, which are used in traditional synthesis routes. alfa-chemistry.com
Solvent-Free Reaction Methodologies
Solvent-free, or neat, reaction conditions represent another important green chemistry strategy. Mechanochemical synthesis, using techniques like high-energy ball milling, has been successfully applied to the preparation of phosphonium salts. umd.edu This method involves the direct reaction of solid triphenylphosphine with a solid organic halide at ambient temperature, completely eliminating the need for a solvent. umd.edu
Microwave-assisted synthesis is another technique that aligns with green chemistry principles by significantly reducing reaction times and often improving yields. While some microwave methods may still use a solvent, the conditions are generally more energy-efficient than conventional refluxing. umkc.edu Reports have explored neat (solvent-free) microwave irradiation for the synthesis of phosphonium salts, further enhancing the green credentials of this approach. umkc.edu
Sustainable Reagent Utilization and Waste Minimization
A key principle of green chemistry is the efficient use of resources and the minimization of waste. researchgate.net The aqueous-phase synthesis of this compound exemplifies this principle effectively. google.com In this process, the excess benzyl chloride used to drive the reaction to completion can be easily recovered from the organic phase after separation and recycled for use in subsequent batches. google.com Similarly, the water from the aqueous phase, or the mother liquor after crystallization, can also be reused. google.com
This recycling of reagents not only reduces the cost of raw materials but also significantly minimizes the generation of chemical waste. google.comms.gov By designing the synthesis around the physical properties of the reactants and products, the need for extensive purification steps that generate additional waste, such as column chromatography, is reduced. google.com This approach, which achieves a high yield (up to 98%) and high purity (≥99%), demonstrates a sustainable and industrially viable method for producing this compound. google.com
Interactive Data Table: Green Synthesis Parameters
| Green Approach | Key Features | Advantages | Reference |
| Aqueous-Phase Synthesis | Uses water as the solvent; leverages differential solubility for separation. | Eliminates hazardous organic solvents; allows for recycling of excess reagents and water; energy-saving due to exothermic reaction. | google.com |
| Solvent-Free Mechanochemistry | Reaction is conducted by milling solid reactants together without any solvent. | Completely eliminates solvent use and waste; reactions occur at ambient temperature. | umd.edu |
| Microwave-Assisted Synthesis | Uses microwave energy to accelerate the reaction. | Drastically reduced reaction times; improved energy efficiency; potential for solvent-free conditions. | umkc.edu |
Reaction Mechanisms and Mechanistic Studies Involving Benzyltriphenylphosphonium Chloride
The Wittig Reaction Mechanism
Phosphonium (B103445) Ylide Formation via Deprotonation
The initial and critical step in the Wittig reaction is the formation of a phosphonium ylide from benzyltriphenylphosphonium (B107652) chloride. This process involves the deprotonation of the carbon atom situated between the phenyl group and the phosphorus atom. The positive charge on the phosphorus atom significantly increases the acidity of the adjacent benzylic protons, making them susceptible to removal by a base. youtube.comyoutube.com
The choice of base is crucial and depends on the acidity of the phosphonium salt. While strong bases like n-butyllithium (BuLi) are often employed for less acidic phosphonium salts, the presence of the benzyl (B1604629) group in benzyltriphenylphosphonium chloride stabilizes the resulting ylide through resonance. umkc.edu This stabilization lowers the pKa of the benzylic protons sufficiently, allowing for the use of more moderate bases such as sodium hydroxide (B78521) (NaOH). umkc.eduquizlet.com The pKa of the conjugate acid of NaOH is significantly higher than that of the benzylic protons of the phosphonium salt, driving the deprotonation equilibrium towards the formation of the ylide.
The generated ylide, benzylidenetriphenylphosphorane, is a resonance-stabilized species. The negative charge is delocalized between the carbon atom and the phosphorus atom, with contributing resonance structures depicting either a carbanion adjacent to a phosphonium cation or a structure with a phosphorus-carbon double bond. youtube.comyoutube.com This stability makes the ylide derived from this compound easier to handle compared to non-stabilized ylides.
| Base | Formula | Strength | Typical Application |
| Sodium Hydroxide | NaOH | Moderate | Commonly used for stabilized ylides like that from this compound. umkc.edu |
| n-Butyllithium | n-BuLi | Strong | Used for less acidic, non-stabilized phosphonium salts. umkc.edu |
Betaine (B1666868) Intermediate Pathways
Once the phosphonium ylide is formed, it acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The initial nucleophilic addition leads to the formation of a dipolar, charge-separated intermediate known as a betaine. researchgate.net The betaine intermediate possesses a negatively charged oxygen atom (alkoxide) and a positively charged phosphorus atom on adjacent carbons.
The formation of the betaine is a key step that can influence the stereochemical outcome of the Wittig reaction. For this compound, which forms a semi-stabilized ylide, the reaction can proceed through different stereoisomeric betaine intermediates (erythro and threo). The relative rates of formation and interconversion of these betaines can determine the final ratio of E and Z-alkene products. researchgate.net However, for many Wittig reactions, particularly those involving stabilized ylides or conducted under lithium-free conditions, the betaine is considered a transient species or part of a concerted pathway leading directly to the oxaphosphetane. nist.gov
Oxaphosphetane Intermediate Formation and Fragmentation
Following the initial nucleophilic attack, the betaine intermediate typically undergoes a rapid intramolecular cyclization. The negatively charged oxygen atom attacks the positively charged phosphorus atom, forming a four-membered heterocyclic ring containing both oxygen and phosphorus, known as an oxaphosphetane. udel.eduyoutube.comyoutube.com
The formation of the oxaphosphetane is a crucial step leading to the final products. This cyclic intermediate is generally unstable and readily decomposes in the next step of the reaction. The geometry of the oxaphosphetane, which is influenced by the stereochemistry of the initial attack and any subsequent equilibration, directly dictates the stereochemistry of the resulting alkene. researchgate.net
The fragmentation of the oxaphosphetane is a concerted, irreversible process that proceeds via a [2+2] cycloreversion. This step involves the simultaneous cleavage of the carbon-phosphorus and carbon-oxygen bonds within the four-membered ring, leading to the formation of two new double bonds: the desired alkene (C=C) and a molecule of triphenylphosphine (B44618) oxide (P=O). udel.eduyoutube.com The stereochemistry of the substituents on the original aldehyde/ketone and ylide is retained in the final alkene product. For instance, a cis-disubstituted oxaphosphetane will yield a Z-alkene, while a trans-disubstituted oxaphosphetane will produce an E-alkene. Studies have shown that with this compound, the reaction with aromatic aldehydes can predominantly form the Z-isomer through the oxaphosphetane intermediate due to a lower heat of formation. researchgate.net
| Aldehyde | Product Isomer Ratio (cis/trans) | Reference |
| Aliphatic Aldehydes | Higher ratio of trans isomer | elsevierpure.com |
| Aromatic Aldehydes | Higher ratio of cis isomer | elsevierpure.com |
Energetic Driving Forces of Alkene Formation
The formation of triphenylphosphine oxide is an exothermic process, making the final fragmentation step of the oxaphosphetane essentially irreversible. acs.org This high thermodynamic stability of the P=O bond is a key factor that makes the Wittig reaction such a powerful and reliable method for the synthesis of alkenes. The atom economy of the reaction, however, is impacted by the formation of this high molecular weight byproduct. youtube.com
Phase Transfer Catalysis Mechanisms
This compound can also function as a phase transfer catalyst (PTC). Phase transfer catalysis is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. slideshare.net The phosphonium salt acts as a shuttle, transporting one of the reactants across the phase boundary to enable the reaction to occur. tcichemicals.com
Interfacial Reactant Transfer Dynamics
In a typical phase transfer catalyzed system involving this compound, the reaction occurs at the interface between the two liquid phases or within the organic phase. mdpi.com The mechanism involves the exchange of the chloride anion of the phosphonium salt with an anion from the aqueous phase. For example, in a reaction where a hydroxide ion is the active nucleophile, the benzyltriphenylphosphonium cation pairs with the hydroxide ion at the interface.
This newly formed ion pair, [PhCH₂P(Ph)₃]⁺OH⁻, is more lipophilic than the inorganic hydroxide salt and can therefore be transferred into the organic phase. biomedres.us Once in the organic phase, the hydroxide ion is more reactive as it is less solvated by water molecules. It can then react with the organic substrate. After the reaction, the phosphonium cation can return to the aqueous interface to repeat the cycle. This continuous transfer of the reactant from the aqueous to the organic phase, facilitated by the phosphonium salt, dramatically increases the reaction rate. The efficiency of this process depends on factors such as the lipophilicity of the catalyst and the nature of the anion being transported. phasetransfer.com
Applications in Organic Synthesis Utilizing Benzyltriphenylphosphonium Chloride
Alkene Synthesis via Wittig Olefination
The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, provides a versatile method for converting aldehydes and ketones into alkenes. youtube.commasterorganicchemistry.com The reaction involves the use of a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt like benzyltriphenylphosphonium (B107652) chloride by treatment with a base. The ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. youtube.commasterorganicchemistry.com
Synthesis of Substituted Stilbene (B7821643) Derivatives
Stilbene and its derivatives are an important class of compounds with applications in materials science and pharmaceuticals. The Wittig reaction using benzyltriphenylphosphonium chloride is a cornerstone for the synthesis of these molecules.
The reaction of this compound with benzaldehyde (B42025) is a classic example of the Wittig reaction to produce stilbene. This reaction can yield both trans- and cis-isomers of stilbene. For instance, the reaction of this compound and 9-anthraldehyde (B167246) in the presence of sodium hydroxide (B78521) produces trans-9-styrylanthracene. youtube.com Similarly, the synthesis of trans-stilbene (B89595) from benzyl (B1604629) chloride and benzaldehyde has been reported with yields around 54% for the dinitro derivative. nih.gov
The synthesis of cinnamate (B1238496) derivatives, which are esters of cinnamic acid, can also be achieved. For example, the reaction of a phosphonium ylide with an appropriate aldehyde can lead to the formation of cinnamic acid esters. elsevierpure.com
While the Wittig reaction with unstabilized ylides often favors the formation of Z-(cis)-alkenes, the synthesis of substituted cis-stilbene (B147466) derivatives can be influenced by various factors. Research has shown that the reaction of a Wittig salt with quinoline-3-carbaldehyde can produce cis-stilbene derivatives in yields ranging from 21% to 75%, alongside smaller amounts of the trans-isomer (2-10% yield). nih.gov
Stereochemical Control and Selectivity in Wittig Reactions
The stereochemical outcome of the Wittig reaction, i.e., the ratio of E-(trans) to Z-(cis) isomers, is a critical aspect and is influenced by the structure of the reactants and the reaction conditions.
Influence of Aldehyde Structure (Aliphatic vs. Aromatic) on Alkene Isomer Ratios
The structure of the aldehyde used in the Wittig reaction significantly impacts the stereoselectivity. Investigations have shown that when this compound is reacted with aliphatic aldehydes in a two-phase system (dichloromethane/water) with sodium hydroxide, a higher proportion of the trans-alkene isomer is generally observed. elsevierpure.comresearchgate.net In contrast, the use of aromatic aldehydes under similar conditions tends to favor the formation of the cis-alkene isomer. elsevierpure.comresearchgate.net
For example, the reaction with various aliphatic aldehydes demonstrates a clear preference for the trans isomer.
Table 1: Wittig Reaction of this compound with Aliphatic Aldehydes
| Aliphatic Aldehyde | Product Isomer Ratio (cis:trans) |
| Propanal | 35:65 |
| Butanal | 30:70 |
| Pentanal | 28:72 |
| Hexanal | 25:75 |
Conversely, reactions with aromatic aldehydes show a shift towards the cis isomer.
Table 2: Wittig Reaction of this compound with Aromatic Aldehydes
| Aromatic Aldehyde | Product Isomer Ratio (cis:trans) |
| Benzaldehyde | 65:35 |
| 4-Methoxybenzaldehyde | 70:30 |
| 4-Nitrobenzaldehyde | 55:45 |
Impact of Substituent Electronic Properties on Stereoselectivity
The electronic properties of substituents on the aromatic ring of the aldehyde also play a crucial role in determining the stereoselectivity of the Wittig reaction. The presence of electron-donating or electron-withdrawing groups can alter the cis/trans ratio of the resulting stilbene product. elsevierpure.comresearchgate.net Generally, electron-donating groups on the benzaldehyde tend to increase the proportion of the cis-isomer, while electron-withdrawing groups can lead to a higher proportion of the trans-isomer, although the effect can be complex and dependent on the specific substituent and its position on the ring. elsevierpure.comresearchgate.net
Table 3: Influence of Substituents on Benzaldehyde on Stilbene Isomer Ratios
| Substituent on Benzaldehyde | Electronic Effect | Product Isomer Ratio (cis:trans) |
| 4-Methoxy (–OCH₃) | Electron-donating | 70:30 |
| 4-Methyl (–CH₃) | Electron-donating | 68:32 |
| Hydrogen (–H) | Neutral | 65:35 |
| 4-Chloro (–Cl) | Electron-withdrawing | 60:40 |
| 4-Nitro (–NO₂) | Electron-withdrawing | 55:45 |
This compound (BTPPC) serves as a versatile and crucial reagent in the synthesis of a wide array of complex organic molecules. Its utility spans from the generation of key intermediates like phosphonium ylides to acting as a catalyst in multicomponent reactions, enabling the construction of intricate molecular architectures.
Generation of Stabilized Phosphonium Ylides with Heterocyclic Moieties
Phosphorus ylides are key intermediates in organic synthesis, most notably in the Wittig reaction for alkene formation. udel.edu These ylides are typically prepared by treating a phosphonium salt, such as this compound, with a base. udel.eduumkc.edu The benzyl group in BTPPC leads to the formation of a semi-stabilized or moderately stabilized ylide. e-bookshelf.dereddit.com This is because the aromatic phenyl group can delocalize the negative charge of the ylidic carbon atom, resulting in an ylide that is more stable than non-stabilized ylides but more reactive than fully stabilized ylides. e-bookshelf.de
The stabilized nature of these phosphorus ylides allows them to participate in intramolecular Wittig reactions, which are instrumental in the synthesis of various heterocyclic and carbocyclic compounds. researchgate.net While they are generally not suitable for intermolecular Wittig reactions, their ability to react internally provides a powerful strategy for ring formation. researchgate.net The process often begins with the Michael addition of a nucleophile like triphenylphosphine to an activated species, which, after protonation, forms a vinyltriphenylphosphonium salt. researchgate.net A subsequent Michael addition leads to the stabilized phosphorus ylide, which can then undergo cyclization to form complex heterocyclic systems. researchgate.net
Preparation of Pentiptycenes as Molecular Machines
This compound is employed as a reactant in the synthesis of pentiptycenes. sigmaaldrich.com These are complex, rigid, three-dimensional aromatic hydrocarbons belonging to the iptycene family, which are investigated for their potential use as components in molecular machines, such as light-driven molecular brakes. sigmaaldrich.com The synthesis of the pentiptycene framework often relies on a Diels-Alder reaction between anthracene (B1667546) and a dienophile to construct the characteristic triptycene-like structure. researchgate.net The role of this compound in this context is typically within a Wittig reaction to synthesize a necessary precursor or to introduce specific functionalities onto the aromatic backbone, which is then elaborated into the final pentiptycene structure. udel.edusigmaaldrich.com
Formation of Platinum Chloro-Tetrazole Complexes via Azidation
The chemical reactivity of this compound extends to inorganic and organometallic synthesis. It is utilized as a reactant for the synthesis of platinum chloro-tetrazole complexes through an azidation process. sigmaaldrich.com This application highlights the role of the phosphonium salt in facilitating complex transformations involving metal centers, leading to the formation of specialized coordination compounds.
Construction of Archipelago Structures for Petroleum Asphaltenes
In the field of petrochemical engineering, this compound is a reactant used in the formation of model compounds that mimic the "archipelago" structures of petroleum asphaltenes. sigmaaldrich.com Asphaltenes are complex polycyclic aromatic hydrocarbons found in crude oil that have a tendency to self-associate and precipitate, causing significant operational problems. nih.gov The archipelago model describes asphaltene molecules as consisting of several small aromatic islands linked by aliphatic chains. nih.gov By using reagents like BTPPC, researchers can synthesize specific archipelago-type molecules. These synthetic models are crucial for studying asphaltene aggregation mechanisms and for designing chemical inhibitors that can act as dispersants to stabilize asphaltenes in crude oil, thereby preventing their deposition. sigmaaldrich.comnih.gov
Synthesis of Achiral N-Hydroxyformamide Inhibitors
This compound is a key reactant in the synthesis of achiral N-hydroxyformamide inhibitors. sigmaaldrich.com Specifically, these inhibitors are designed to target ADAM-TS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) and ADAM-TS5, which are enzymes implicated in the degradation of cartilage in osteoarthritis. sigmaaldrich.com The synthesis of these potential therapeutic agents involves the use of BTPPC, likely in a Wittig reaction, to construct the carbon skeleton of the inhibitor molecule. udel.edusigmaaldrich.com
One-Pot Synthesis of Dihydropyrimidinones/Thiones
This compound (BTPPC) has been identified as an efficient catalyst for the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding thione analogs (DHPMs). eurekaselect.combenthamdirect.com This reaction, often a variation of the Biginelli reaction, typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. eurekaselect.comnih.gov
The use of BTPPC as a catalyst is particularly advantageous as it allows the reaction to proceed in good yields under solvent-free conditions, which aligns with the principles of green chemistry. eurekaselect.combenthamdirect.com The protocol avoids the use of harsh acidic conditions and organic solvents often required in traditional Biginelli reactions. nih.gov Research has shown that BTPPC effectively catalyzes this multicomponent condensation to afford the desired dihydropyrimidinones/thiones. eurekaselect.combenthamdirect.com This one-pot process is highly efficient as it reduces reaction time, saves energy, and minimizes waste by avoiding the isolation of intermediate products. clockss.org
The table below summarizes the results for the BTPPC-catalyzed synthesis of various dihydropyrimidinones/thiones under solvent-free conditions.
| Aldehyde | β-Dicarbonyl | X | Product | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | O | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 60 | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | O | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 55 | 95 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | O | 5-Ethoxycarbonyl-4-(4-methylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 65 | 90 |
| Benzaldehyde | Ethyl acetoacetate | S | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 70 | 90 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | S | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 65 | 94 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | S | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 75 | 88 |
| Benzaldehyde | Acetylacetone | O | 5-Acetyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 65 | 88 |
| 4-Chlorobenzaldehyde | Acetylacetone | O | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 60 | 90 |
Table based on data from a study on the catalytic use of this compound. eurekaselect.combenthamdirect.com
One-Pot Synthesis of 2,4,5-Trisubstituted Imidazole (B134444) Derivatives
A straightforward and efficient method for the one-pot synthesis of 2,4,5-trisubstituted imidazoles, also known as lophine derivatives, has been developed utilizing this compound (BTPPC) as a catalyst. dntb.gov.ua This synthetic protocol operates under solvent-free conditions, presenting an environmentally benign and economical approach. The catalyst, BTPPC, is readily available and inexpensive. dntb.gov.ua
The reaction involves the multi-component condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297). The use of this compound as a catalyst facilitates the reaction to proceed with high yields of the corresponding 2,4,5-trisubstituted imidazole products. dntb.gov.ua The general scheme for this synthesis is depicted below:
Reaction Scheme:
The reaction is typically carried out by heating a mixture of the aldehyde, benzil, ammonium acetate, and a catalytic amount of BTPPC. The solvent-free condition not only simplifies the work-up procedure but also aligns with the principles of green chemistry. dntb.gov.ua
A proposed mechanism suggests that the catalyst, BTPPC, enhances the electrophilicity of the carbonyl carbon of the aldehyde, thereby facilitating the nucleophilic addition of ammonia (B1221849) (from ammonium acetate). This leads to the formation of a diamine intermediate after dehydration. Subsequent cyclocondensation of this intermediate with benzil, followed by elimination of water and a proton shift, yields the final 2,4,5-trisubstituted imidazole. mdpi.com
The following table summarizes the synthesis of various 2,4,5-trisubstituted imidazole derivatives using this method. dntb.gov.ua
| Aldehyde (R-CHO) | Product | Yield (%) |
| Benzaldehyde | 2,4,5-Triphenylimidazole | 95 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | 92 |
| 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-4,5-diphenylimidazole | 90 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenylimidazole | 88 |
| 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-4,5-diphenylimidazole | 85 |
Synthesis of Benzyltriphenylphosphonium Acetates
A one-pot methodology has been established for the synthesis of benzyltriphenylphosphonium acetates directly from the corresponding activated benzyl alcohols. This procedure involves the reaction of a benzyl alcohol with triphenylphosphine in the presence of acetic acid, which serves as both a reactant and a promoter for the formation of a good leaving group. arkat-usa.org
The general procedure entails heating a solution of the appropriate benzyl alcohol and triphenylphosphine in a suitable solvent, such as dry toluene, at reflux. Acetic acid is then added dropwise to the reaction mixture. The reaction time can vary from a few hours to several days depending on the specific substrate. arkat-usa.org After the reaction is complete, the solvent is evaporated, and the resulting crude product is purified to yield the benzyltriphenylphosphonium acetate. arkat-usa.org
This synthetic route is particularly effective for benzyl alcohols that are substituted with electron-donating groups, as these groups facilitate the formation of the carbocation intermediate, which is then attacked by triphenylphosphine. The yields of the desired phosphonium acetates are generally good in these cases. arkat-usa.org
The table below presents the results for the synthesis of various benzyltriphenylphosphonium acetates from their corresponding benzyl alcohols. arkat-usa.org
| Benzyl Alcohol | Reaction Time (h) | Yield (%) |
| 4-Methoxybenzyl alcohol | 4 | 85 |
| 3,4-Dimethoxybenzyl alcohol | 6 | 82 |
| Piperonyl alcohol | 8 | 75 |
| 4-Hydroxybenzyl alcohol | 24 | 60 |
| 4-Nitrobenzyl alcohol | 72 | Low |
Iodination of Organic Substrates using Derived Reagents
Reagents derived from benzyltriphenylphosphonium salts have been effectively employed for the iodination of various organic substrates, particularly phenols. One such notable reagent is benzyltriphenylphosphonium peroxymonosulfate (B1194676). This reagent, in combination with potassium iodide, provides a highly selective method for the iodination of phenolic compounds. rsc.org
Another related reagent, benzyltriphenylphosphonium periodate, has been utilized for the oxidation of alcohols under non-aqueous conditions. biomedres.us While the primary application described is oxidation, periodate-based reagents are well-known for their ability to effect iodination reactions under specific conditions.
The iodination of phenols using benzyltriphenylphosphonium peroxymonosulfate and potassium iodide is a simple and efficient process. The reaction proceeds with high regioselectivity, leading to the formation of iodinated phenols in good yields. rsc.org This method offers an advantage over other iodinating systems due to its selectivity and the mild reaction conditions employed.
The general reaction for the iodination of phenols can be represented as:
Reaction Scheme:
The following table provides examples of the iodination of different phenolic compounds using this system.
| Phenolic Substrate | Product | Yield (%) |
| Phenol | 4-Iodophenol | 90 |
| p-Cresol | 2-Iodo-4-methylphenol | 88 |
| o-Cresol | 4-Iodo-2-methylphenol | 85 |
| Naphthol | Iodonaphthol | 82 |
Catalytic Roles and Applications of Benzyltriphenylphosphonium Chloride
General Phase Transfer Catalysis
BTPPC is an effective phase transfer catalyst (PTC), a substance that facilitates the reaction between reactants located in different immiscible phases, such as an organic and an aqueous phase. chemimpex.compg.edu.pl Its structure, featuring a lipophilic cation, allows it to transport anions from the aqueous phase to the organic phase, where the reaction can proceed at a much faster rate. pg.edu.pl
Facilitation of Multi-Phase Reactions
The primary role of a phase transfer catalyst like BTPPC is to enable reactions between components that are not in the same phase. chemimpex.com Many organic reactions involve a water-insoluble organic substrate and a water-soluble inorganic reagent. Without a PTC, the reaction would be extremely slow as it could only occur at the interface of the two layers. BTPPC, being soluble in both polar and nonpolar environments, can pick up an anion from the aqueous phase and transport it into the organic phase. chemicalbook.comvestachem.com This "phase transfer" of the reactant allows the reaction to occur throughout the organic phase, not just at the interface.
Enhancement of Reaction Rates and Product Yields
By facilitating the interaction of reactants in a single phase, BTPPC significantly accelerates reaction rates and often leads to higher product yields. chemimpex.com In the organic phase, the anion transported by the BTPPC cation is less solvated and therefore more "naked" and reactive. pg.edu.pl This increased reactivity translates to faster reaction times and more efficient conversion of starting materials to products. The use of BTPPC can also minimize side reactions, further contributing to improved yields. vestachem.com
Applications in Fine Chemical and Agrochemical Synthesis
The efficiency and selectivity offered by BTPPC as a phase transfer catalyst make it a valuable tool in the synthesis of fine chemicals and agrochemicals. chemimpex.com These applications often involve multi-step syntheses where high yields and purity are crucial. BTPPC has been utilized in various organic reactions, including the synthesis of complex molecules that serve as intermediates for pharmaceuticals and agricultural products. innospk.comchemimpex.com
Use in Production of Fluoroelastomers and Printing Inks
Benzyltriphenylphosphonium (B107652) chloride serves as a crucial component in the production of fluoroelastomers and printing inks. chemicalbook.comvestachem.comchemicalbook.com In the fluoroelastomer industry, it acts as an accelerator in the curing process, particularly in bisphenol curing systems. fishersci.co.ukphasetransfercatalysis.com This application is vital for producing high-performance elastomers with desirable properties. In the formulation of printing inks, while the exact proprietary details are often not disclosed, phase transfer catalysts like BTPPC can play a role in ensuring the stability and proper dispersion of ink components. vestachem.comrsc.org
Catalysis in Specific Organic Transformations
Beyond its general role as a phase transfer catalyst, BTPPC has been identified as an effective catalyst for specific organic reactions, demonstrating its utility in modern synthetic chemistry.
One-Pot Synthesis of Dihydropyrimidinones/Thiones
A notable application of Benzyltriphenylphosphonium chloride is in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. benthamdirect.com This multi-component reaction, often referred to as the Biginelli reaction, typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.org
BTPPC has been shown to be an efficient catalyst for this transformation, particularly under solvent-free conditions. benthamdirect.comresearchgate.net The use of BTPPC leads to good yields of the desired dihydropyrimidinone products. benthamdirect.com The Biginelli reaction is of significant interest due to the diverse biological activities of its products, which include antiviral, antibacterial, and antihypertensive properties. jocpr.comorientjchem.org
The catalytic activity of BTPPC in this reaction highlights its ability to act as a Lewis acid or to facilitate key steps in the reaction mechanism, which is believed to proceed through a series of bimolecular reactions involving condensation and cyclization steps. wikipedia.orgorganic-chemistry.org
Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazole (B134444) Derivatives
The synthesis of 2,4,5-trisubstituted imidazoles is a significant area of research in organic chemistry due to the wide range of biological activities exhibited by this class of compounds. The most common approach for their synthesis is a three-component condensation reaction involving a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297). The efficiency of this reaction is often enhanced by the use of a catalyst.
While a diverse array of catalysts has been successfully employed to promote this transformation, specific and detailed research findings on the application of This compound as the primary catalyst for the synthesis of 2,4,5-trisubstituted imidazole derivatives are not extensively documented in the reviewed literature. The existing body of research tends to focus on other types of catalysts, including Lewis acids, Brønsted acids, ionic liquids, and various heterogeneous catalysts. researchgate.netresearchgate.netscirp.org
The general mechanism for the acid-catalyzed synthesis of 2,4,5-trisubstituted imidazoles is believed to proceed through several key steps. The reaction is typically initiated by the condensation of the aldehyde with ammonium acetate to form a diimine intermediate. Concurrently, the 1,2-dicarbonyl compound reacts with another equivalent of ammonium acetate. These intermediates then combine and undergo cyclization and subsequent dehydration to afford the final 2,4,5-trisubstituted imidazole product. The role of the catalyst in this process is to activate the carbonyl groups, thereby facilitating the condensation and cyclization steps. researchgate.net
Numerous studies have explored different catalytic systems to optimize the synthesis of these imidazole derivatives, focusing on improving yields, reducing reaction times, and employing more environmentally benign conditions. For instance, catalysts like bismuth(III) triflate have been shown to be effective in acetonitrile, providing good to moderate yields with a variety of aldehydes. scirp.org Other research highlights the use of copper iodide, which facilitates the reaction between benzil (B1666583) or benzoin, various aldehydes, and ammonium acetate, resulting in excellent yields. rsc.orgnih.gov Furthermore, diruthenium(II) complexes have been utilized as catalysts for the synthesis from primary alcohols under aerobic conditions, presenting an environmentally friendly approach. rsc.org
Although direct research on this compound for this specific application is limited, its properties as a phase-transfer catalyst could theoretically be beneficial in certain reaction conditions. However, without specific studies, its efficacy and the optimal conditions for its use remain undetermined.
Advanced Analytical Characterization in Benzyltriphenylphosphonium Chloride Research
Spectroscopic Analysis of Reaction Products and Intermediates
Spectroscopic techniques are indispensable for elucidating the molecular structure and monitoring the progress of reactions involving Benzyltriphenylphosphonium (B107652) chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Benzyltriphenylphosphonium chloride. Both ¹H and ³¹P NMR are routinely employed to confirm the compound's identity and assess its purity.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide valuable structural information. For instance, in a CDCl₃ solvent, the protons of the benzyl (B1604629) group and the phenyl groups on the phosphorus atom exhibit characteristic signals. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a doublet due to coupling with the phosphorus atom. The aromatic protons of the phenyl rings show complex multiplets in the aromatic region of the spectrum. The integration of these signals allows for the quantitative determination of the relative number of protons, confirming the compound's stoichiometry. The chemical shifts can be influenced by the counter-ion and the solvent used, with variations observed between different salts and solvent systems. researchgate.net
³¹P NMR spectroscopy provides a direct method for observing the phosphorus atom in this compound. A single peak is typically observed, and its chemical shift is characteristic of the phosphonium (B103445) cation. For example, a singlet at approximately 23.8 ppm (relative to 85% H₃PO₄) is observed in CDCl₃. acadiau.ca This technique is particularly useful for assessing purity, as the presence of phosphorus-containing impurities would result in additional peaks in the spectrum.
Interactive Table: Representative NMR Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~7.70-7.90 | m | Phenyl H |
| ¹H | CDCl₃ | ~7.60-7.70 | m | Phenyl H |
| ¹H | CDCl₃ | ~7.20-7.40 | m | Benzyl H |
| ¹H | CDCl₃ | ~5.50 | d | CH₂ |
| ³¹P | CDCl₃ | ~23.8 | s | P⁺ |
Note: 'm' denotes a multiplet and 'd' denotes a doublet. Chemical shifts are approximate and can vary based on experimental conditions.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for monitoring the progress of reactions in which it participates. researchgate.netcopbela.org The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. chemicalbook.com
Key vibrational frequencies for this compound include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. lumenlearning.com
Aliphatic C-H stretching: From the methylene group, appearing around 2900-2800 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl rings. lumenlearning.com
P-C stretching: The vibration of the phosphorus-carbon bond gives rise to absorptions, with a notable peak around 1437 cm⁻¹. researchgate.net
Out-of-plane C-H bending: Strong absorptions in the 900-675 cm⁻¹ range are indicative of the substitution pattern on the aromatic rings. lumenlearning.com
IR spectroscopy is also invaluable for monitoring reactions. For example, in a Wittig reaction where this compound is used to form an ylide, the disappearance of the characteristic phosphonium salt peaks and the appearance of new peaks corresponding to the ylide and subsequently the alkene product can be tracked over time.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | Stretching | Aromatic C-H |
| 1586 | Stretching | Aromatic C=C |
| 1437 | Stretching | P-C |
| 1107 | Bending | In-plane C-H |
| 723 | Bending | Out-of-plane C-H |
| 690 | Bending | Out-of-plane C-H |
Studies have shown that this compound can crystallize in different forms, including as a monohydrate. nih.govpsu.edu In the crystal structure of the monohydrate, the phosphonium cation, the chloride anion, and a water molecule are present in the asymmetric unit. nih.gov The phosphorus atom is tetrahedrally coordinated to the benzyl group and three phenyl groups. The C-P-C bond angles are close to the ideal tetrahedral angle of 109.5°. nih.gov The crystal packing is stabilized by a network of hydrogen bonds involving the chloride anion, the water molecule, and C-H···Cl and C-H···O interactions. nih.gov The crystal system and unit cell parameters have been determined for various forms of the compound. researchgate.netnih.govdocumentsdelivered.com
Interactive Table: Crystallographic Data for this compound Monohydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7368 (8) |
| b (Å) | 19.7474 (17) |
| c (Å) | 11.4170 (9) |
| β (°) | 109.728 (9) |
| Volume (ų) | 2066.4 (3) |
Data obtained at a temperature of 100 K. nih.gov
Surface Science Techniques in Adsorption Studies
Surface science techniques are crucial for investigating the morphology and topography of surfaces that have been modified with this compound, which is relevant in applications such as catalysis and material science.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of this compound research, SEM can be used to examine the surface of materials onto which the phosphonium salt has been adsorbed or immobilized.
For example, if this compound is used to modify the surface of a polymer or a metal oxide, SEM can reveal changes in the surface texture, such as increased roughness or the formation of new features. researchgate.netresearchgate.net The images produced by SEM provide qualitative information about the distribution of the phosphonium salt on the surface and can indicate whether it forms a uniform layer or aggregates in specific regions. This is particularly important for understanding how the modified surface might interact with other substances in applications like catalysis or as a phase-transfer catalyst.
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a sample's surface topography. psu.eduazooptics.com Unlike SEM, AFM can provide quantitative data on surface roughness and feature dimensions with angstrom-level vertical resolution. psu.edu
In studies involving this compound, AFM is employed to characterize the surface of materials after modification with the salt. For instance, if the salt is deposited as a thin film, AFM can measure the film's thickness and uniformity. It can also be used to study the nanoscale changes in surface roughness that occur upon adsorption of the phosphonium salt. pressbooks.pub This information is critical for understanding the relationship between the surface structure and its properties, such as adhesion and friction. By providing detailed topographical maps, AFM complements the morphological information obtained from SEM and offers a more complete picture of the modified surface at the nanoscale. pressbooks.pubnih.gov
Electrochemical Methods in Inhibitor Evaluation
Electrochemical studies are fundamental in assessing the efficacy of BTPPC as a corrosion inhibitor. These techniques probe the interface between a metal surface and its environment, revealing the mechanisms by which BTPPC mitigates corrosion.
Potentiodynamic Polarization Studies
Potentiodynamic polarization is a key electrochemical technique used to study the corrosion behavior of metals, such as mild steel, in the presence and absence of inhibitors like BTPPC. electrochemsci.orgdu.ac.in This method involves changing the potential of a working electrode at a constant rate and measuring the resulting current. gamry.com The data is typically plotted as the logarithm of the current density versus potential, generating what is known as a Tafel plot. electrochemsci.orgresearchgate.net
From these plots, several important parameters can be extracted to evaluate the inhibitor's performance. These include the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc). electrochemsci.org A shift in Ecorr and a decrease in icorr in the presence of the inhibitor indicate its effectiveness. jept.denih.gov
In studies involving BTPPC as a corrosion inhibitor for mild steel in acidic solutions like phosphoric acid (H₃PO₄), potentiodynamic polarization has revealed that BTPPC functions as a mixed-type inhibitor. electrochemsci.orgdu.ac.in This means it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The inhibition efficiency generally increases with higher concentrations of BTPPC. electrochemsci.orgdu.ac.in The technique helps in understanding how BTPPC adsorbs onto the metal surface, forming a protective layer that hinders the corrosion process. electrochemsci.org
| Concentration of BTPPC (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -520 | 180 | - |
| 1x10⁻⁷ | -515 | 80 | 55.6 |
| 1x10⁻⁶ | -510 | 50 | 72.2 |
| 1x10⁻⁵ | -500 | 25 | 86.1 |
| 1x10⁻⁴ | -490 | 15 | 91.7 |
| 1x10⁻³ | -480 | 8 | 95.6 |
Table 1. Potentiodynamic polarization data for mild steel in 0.3 M H₃PO₄ with and without this compound at 298.15 K. This table is based on data reported in the International Journal of Electrochemical Science. electrochemsci.org
Potentiostatic Polarization Studies
Potentiostatic polarization is another electrochemical technique employed to investigate the behavior of corrosion inhibitors. In this method, the potential of the working electrode is held constant, and the resulting current is measured as a function of time. This provides insights into the passivation characteristics of an inhibitor.
Research on this compound has utilized potentiostatic polarization to further understand its role in protecting mild steel in phosphoric acid. electrochemsci.org The studies have shown that in the presence of BTPPC, the current decreases compared to the uninhibited solution, confirming the formation of an adsorbed protective film on the metal surface. electrochemsci.org These studies have indicated that BTPPC acts as a non-passivating inhibitor, meaning it controls corrosion by forming a barrier rather than inducing a passive oxide layer on the steel. electrochemsci.orgdu.ac.in The critical pitting potential and passive current are key parameters derived from these studies. electrochemsci.org
| Concentration of BTPPC (M) | Critical Pitting Potential (mV vs. SCE) | Passive Current (µA/cm²) |
| 0 (Blank) | - | - |
| 1x10⁻⁷ | 150 | 120 |
| 1x10⁻⁶ | 180 | 90 |
| 1x10⁻⁵ | 220 | 60 |
| 1x10⁻⁴ | 250 | 40 |
| 1x10⁻³ | 280 | 25 |
Table 2. Potentiostatic polarization data for mild steel in 0.3 M H₃PO₄ in the presence of various concentrations of this compound. This table is based on data reported in the International Journal of Electrochemical Science. electrochemsci.org
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for studying the properties of electrochemical systems, including corrosion and inhibition. pineresearch.commdpi.com It works by applying a small amplitude AC voltage signal over a wide range of frequencies and measuring the current response. pineresearch.comeuropa.eu The resulting impedance data is often represented as Nyquist and Bode plots. nih.gov
In the context of BTPPC as a corrosion inhibitor, EIS studies on mild steel in phosphoric acid have provided significant insights. electrochemsci.orgdu.ac.in The Nyquist plots typically show a semicircle, and the diameter of this semicircle corresponds to the charge transfer resistance (Rct). mdpi.com An increase in the Rct value in the presence of BTPPC indicates an increase in corrosion resistance. jept.de The data also allows for the calculation of the double-layer capacitance (Cdl). A decrease in Cdl with the addition of BTPPC suggests that the inhibitor molecules are adsorbing onto the metal surface, displacing water molecules and forming a protective layer. mdpi.com
| Concentration of BTPPC (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 1x10⁻⁷ | 120 | 150 | 58.3 |
| 1x10⁻⁶ | 250 | 110 | 80.0 |
| 1x10⁻⁵ | 550 | 80 | 90.9 |
| 1x10⁻⁴ | 900 | 60 | 94.4 |
| 1x10⁻³ | 1500 | 45 | 96.7 |
Table 3. Electrochemical Impedance Spectroscopy data for mild steel in 0.3 M H₃PO₄ with and without this compound. This table is based on data reported in the International Journal of Electrochemical Science. electrochemsci.org
Chromatographic and Other Separation Techniques
Chromatographic methods are essential for monitoring the progress of chemical reactions involving BTPPC and for analyzing the resulting products.
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. libretexts.orgnih.gov It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. youtube.comresearchgate.net The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is then developed in a suitable solvent system. nih.govrsc.org
In reactions where BTPPC is used, for instance, in the synthesis of other organic compounds, TLC can be employed to track the disappearance of the starting materials and the appearance of the product spot. libretexts.org By comparing the spots of the reaction mixture with those of the pure starting materials (a "co-spot"), a chemist can determine if the reaction is complete. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. youtube.com Different compounds will have different Rf values under the same conditions, enabling their separation and identification on the TLC plate. researchgate.net
| Compound | Rf Value (Hexane:Ethyl Acetate (B1210297) 3:1) |
| Starting Material (e.g., Benzyl Halide) | 0.85 |
| This compound | 0.20 |
| Product (e.g., an alkene from a Wittig reaction) | 0.70 |
Table 4. Illustrative Rf values for monitoring a hypothetical reaction involving the formation and subsequent use of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comgcms.cz It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in a mixture. nih.gov
In the context of reactions involving BTPPC, such as the Wittig reaction where it serves as a precursor to the ylide, GC-MS is invaluable for analyzing the product mixture. After the reaction is complete, the crude product can be injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase. mdpi.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to a library of known spectra. gcms.cz This technique can confirm the structure of the desired product and identify any byproducts or unreacted starting materials. nih.govmdpi.com
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Product (e.g., Stilbene) | 12.5 | 180, 179, 178, 165 |
| Byproduct (e.g., Triphenylphosphine (B44618) oxide) | 18.2 | 277, 199, 152, 77 |
| Unreacted Starting Material (e.g., Benzaldehyde) | 5.8 | 106, 105, 77 |
Table 5. Representative GC-MS data for the analysis of a product mixture from a Wittig reaction utilizing a phosphonium ylide derived from this compound.
Computational Chemistry and Theoretical Modeling of Benzyltriphenylphosphonium Chloride Systems
Quantum Chemical Investigations
Quantum chemical investigations, which are based on the principles of quantum mechanics, are employed to elucidate the electronic properties and predict the chemical behavior of BTPPC.
Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data. wikipedia.org This approach makes them computationally less expensive than ab initio methods, allowing for the study of large molecules like Benzyltriphenylphosphonium (B107652) chloride. wikipedia.org These methods are particularly useful for initial explorations of electronic structure and reactivity. wikipedia.org
Semi-empirical methods can be used to calculate various properties of BTPPC that are relevant to its reactivity. For instance, the PM6 method has been used to calculate pKa values for complex organic molecules. nih.gov Such calculations could be applied to BTPPC to understand its acidic/basic properties, which are crucial in its role as a phase transfer catalyst and Wittig reagent. vestachem.comchemicalbook.com The use of empirical parameters in these methods can also allow for some inclusion of electron correlation effects. wikipedia.org
Table 1: Key Features of Semi-Empirical Methods
| Feature | Description | Relevance to BTPPC |
|---|---|---|
| Basis | Based on Hartree-Fock formalism with approximations. wikipedia.org | Allows for faster calculations on a molecule of this size. |
| Parameterization | Parameters are fitted to experimental or ab initio data. wikipedia.org | Can improve the accuracy of calculations for specific properties. |
| Computational Cost | Significantly lower than ab initio methods. wikipedia.org | Enables the study of large systems and complex reactions involving BTPPC. |
| Applications | Calculation of electronic structure, reactivity indices, and spectroscopic properties. | Can provide insights into the electronic properties governing BTPPC's role in synthesis and corrosion inhibition. |
Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms, offering a good balance between accuracy and computational cost. nih.govnih.gov DFT calculations can be used to predict the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction pathway. nih.gov The B3LYP functional is a commonly used hybrid functional for predicting and elucidating the major features of various reaction mechanisms. nih.gov
In the context of Benzyltriphenylphosphonium chloride, DFT can be instrumental in understanding the mechanism of the Wittig reaction, where BTPPC is a key reagent. youtube.com DFT studies can elucidate the formation of the phosphorus ylide intermediate and the subsequent reaction with an aldehyde or ketone to form an oxaphosphetane, ultimately leading to the desired alkene and triphenylphosphine (B44618) oxide. youtube.com The formation of the highly stable phosphorus-oxygen double bond is a key driving force for this reaction. youtube.com DFT calculations can provide quantitative insights into the energetics of this process. nih.gov
Table 2: Application of DFT in Mechanistic Studies of BTPPC
| Mechanistic Aspect | Information from DFT | Significance |
|---|---|---|
| Ylide Formation | Geometry and stability of the phosphorus ylide. | Understanding the nucleophilicity of the key reactive species. |
| Oxaphosphetane Intermediate | Structure and energy of the four-membered ring intermediate. | Elucidating the stereochemical outcome of the reaction. |
| Transition States | Energy barriers for each step of the reaction. | Predicting the kinetics and feasibility of the reaction. |
| Product Formation | Relative stability of cis/trans alkene products. | Predicting the selectivity of the Wittig reaction. |
A key strength of quantum chemical methods like DFT is their ability to calculate molecular electronic properties that can be correlated with the reactivity and inhibitory action of molecules. mdpi.comorientjchem.org For this compound, these properties are central to its function as both a chemical reagent and a corrosion inhibitor. researchgate.netsigmaaldrich.com
Table 3: Electronic Properties of BTPPC and their Correlation with Function
| Electronic Property | Method of Calculation | Correlation with Reactivity/Inhibition |
|---|---|---|
| HOMO Energy | DFT | Relates to the ability to donate electrons to vacant d-orbitals of the metal, influencing adsorption and inhibition efficiency. |
| LUMO Energy | DFT | Relates to the ability to accept electrons from the metal surface, contributing to the formation of a stable adsorbed layer. |
| Energy Gap (ΔE) | DFT (ELUMO - EHOMO) | A smaller energy gap can imply higher reactivity of the molecule. |
| Mulliken Atomic Charges | DFT | Indicates the distribution of charge and identifies atoms that are likely to interact with the charged metal surface. orientjchem.org |
| Dipole Moment (μ) | DFT | A higher dipole moment can favor accumulation of the inhibitor on the metal surface. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering a dynamic view of complex processes.
MD simulations are particularly well-suited for studying the interactions between molecules and surfaces, a process that is central to the corrosion inhibition mechanism of this compound. researchgate.netflokii.com These simulations can model the adsorption of BTPPC molecules from a solution onto a metal surface, providing insights into the structure and stability of the resulting protective film.
By simulating the BTPPC-metal interface, it is possible to visualize the orientation of the adsorbed molecules. For instance, simulations could determine whether the phenyl rings lie flat on the surface, maximizing π-orbital interactions, or adopt a different orientation. electrochemsci.org The simulations can also reveal how the presence of other species in the solution, such as halide ions or solvent molecules, affects the adsorption process. flokii.com The synergistic inhibition effect observed between BTPPC and iodide ions, for example, could be investigated by modeling how iodide ions co-adsorb on the metal surface and influence the binding of BTPPC molecules. flokii.com
Deep eutectic solvents (DESs) are emerging as green and tunable solvents for a variety of applications. nih.govresearchgate.net this compound can act as a hydrogen bond acceptor (HBA) in the formation of DESs. nih.govresearchgate.net MD simulations are a powerful tool for understanding the structure and dynamics of these complex solvent systems at a molecular level. researchgate.netnih.gov
Simulations can reveal the nature of the hydrogen bonding network that is characteristic of DESs and is responsible for the significant depression of their melting points. nih.govresearchgate.net By analyzing radial distribution functions (RDFs) and hydrogen bond lifetimes, the specific interactions between the BTPPC cation, the hydrogen bond donor (HBD), and any dissolved solutes can be quantified. rsc.org Furthermore, MD simulations can be used to predict macroscopic properties of these solvents, such as density and viscosity, and to understand how these properties are influenced by temperature and composition. koreascience.kr This is crucial for designing DESs with tailored properties for specific applications, such as in biocatalysis or materials synthesis. rsc.org
Table 4: Insights from MD Simulations of BTPPC in DES
| Simulation Aspect | Information Gained | Relevance |
|---|---|---|
| Structural Analysis (RDFs) | Detailed picture of the local arrangement of molecules. rsc.org | Understanding the nature of intermolecular interactions. |
| Hydrogen Bond Dynamics | Lifetimes and dynamics of hydrogen bonds. researchgate.net | Elucidating the stability and properties of the DES. |
| Transport Properties | Calculation of diffusion coefficients and viscosity. koreascience.kr | Predicting the suitability of the DES for various applications. |
| Solvation of Solutes | Structure of the solvation shell around a solute. | Understanding how the DES environment affects chemical reactions and processes. |
Green Chemistry and Sustainable Synthesis Initiatives Involving Benzyltriphenylphosphonium Chloride
Design and Development of Eco-Friendly Synthetic Routes
The traditional synthesis of benzyltriphenylphosphonium (B107652) chloride involves the reaction of triphenylphosphine (B44618) with benzyl (B1604629) chloride, often utilizing chlorinated organic solvents like chloroform (B151607) or dichloromethane (B109758) under reflux conditions. alfa-chemistry.com This conventional method, while effective, presents several environmental and safety concerns, including the use of hazardous solvents and the generation of noxious waste, which requires complex and costly disposal procedures. google.com
In response, significant efforts have been made to develop greener synthetic alternatives that align with the principles of sustainable chemistry. A notable advancement is the development of an aqueous-phase synthesis method. This approach eliminates the need for chlorinated solvents by using water as the reaction medium. google.com In this process, triphenylphosphine is gradually added to a mixture of water and benzyl chloride heated to 80–85°C. The exothermic nature of the reaction raises the temperature, and the final product is isolated through phase separation and crystallization, with the water and excess benzyl chloride being recyclable. google.com This method not only simplifies the procedure and improves safety but also leads to high-purity products with excellent yields, often exceeding 98%. google.com
Another innovative approach involves the use of microwave (MW) irradiation. Microwave-assisted synthesis offers a significant reduction in reaction times and can often be performed with minimal or no solvent. For the synthesis of related phosphonium (B103445) salts, microwave irradiation has been shown to produce quantitative yields in as little as 30 minutes, representing a substantial improvement over the hours-long refluxing required in conventional methods. biomedres.us These eco-friendly routes demonstrate a clear shift towards processes that are less hazardous, more efficient, and economically viable.
Table 1: Comparison of Synthetic Routes for Benzyltriphenylphosphonium Chloride
| Parameter | Traditional Reflux Method | Aqueous-Phase Synthesis |
|---|---|---|
| Solvent | Chloroform, Dichloromethane alfa-chemistry.com | Water google.com |
| Process | Reaction under reflux for 2-3 hours. alfa-chemistry.com | Exothermic reaction in heated water. |
| Waste Generation | Generates hazardous organic solvent waste. google.com | No "three wastes" generated; water and reactants are recyclable. google.com |
| Yield | High, but requires extensive purification. google.com | Up to 98% google.com |
| Green Aspect | Poor; relies on hazardous materials. google.com | Excellent; eliminates chlorinated solvents, allows for recycling. google.com |
Integration into Deep Eutectic Solvent Systems for Green Catalysis
This compound is a key component in the formulation of Deep Eutectic Solvents (DESs), which are emerging as a new class of green solvents and catalysts. mdpi.com DESs are mixtures of a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (such as glycerol (B35011) or ethylene (B1197577) glycol) that form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.com These solvents are attractive for green chemistry applications due to their low volatility, high thermal stability, low toxicity, and high biodegradability. mdpi.comdntb.gov.ua
BTPPC can act as the hydrogen bond acceptor, forming DESs with various hydrogen bond donors. For instance, a DES can be prepared by combining BTPPC with glycerol at a molar ratio of 1:3. Such DES systems exhibit tunable acidity and are thermally stable, making them effective as green solvents and catalysts for a range of chemical reactions.
The catalytic activity of DESs stems from their ability to form hydrogen bonds, which can activate substrates in chemical transformations. mdpi.com They provide an alternative to hazardous reagents and volatile organic solvents, aligning with the goals of sustainable chemistry. mdpi.comrsc.org The use of BTPPC-based DESs in catalysis leverages the compound's stability and facilitates reactions in an environmentally friendly medium, broadening its application in green industrial processes.
Table 2: Properties of this compound-Based Deep Eutectic Solvents
| Component | Molar Ratio (BTPPC:HBD) | Properties & Applications | Source(s) |
|---|---|---|---|
| Glycerol | 1:3 | Exhibits tunable acidity (pH 5.59–7.02); Thermally stable (298.15–353.15 K); Used as a green solvent for catalytic reactions. | |
| Ethylene Glycol | Not Specified | Functions as a hydrogen bond donor to form DES with phosphonium salts; Used in green catalysis. |
Reduction of Hazardous Waste Generation in Industrial Processes
The adoption of green chemistry principles in the synthesis and application of this compound directly contributes to the reduction of hazardous waste. google.com Traditional organic synthesis pathways are often characterized by high E-factor values (kg of waste per kg of product), with solvent use being a primary contributor to the waste stream. mdpi.com
By shifting from solvent-based to water-based or solvent-free synthetic methods, the generation of hazardous waste can be significantly curtailed. google.comnh.gov The aqueous synthesis of BTPPC is a prime example of source reduction, where the hazardous material (organic solvent) is replaced with a non-hazardous one (water). google.comnh.gov This change not only prevents pollution but also reduces costs associated with the purchase of solvents and the disposal of hazardous waste. nh.gov Furthermore, the ability to recycle water and unreacted benzyl chloride in this process exemplifies a closed-loop system that minimizes material loss and environmental impact. google.com
In its applications, BTPPC's role as a phase-transfer catalyst and as a component of DESs also promotes waste reduction. innospk.com As a catalyst, it enhances reaction efficiency and can lead to higher yields and fewer side reactions, which translates to less waste. innospk.com When used in DESs, it replaces volatile and often toxic organic solvents, thereby eliminating a major source of industrial hazardous waste. mdpi.com These strategies—substituting hazardous materials, improving reaction efficiency, and enabling recycling—are fundamental to modern pollution prevention and make BTPPC a valuable compound in the pursuit of sustainable industrial chemistry. nh.govutk.edu
Materials Science Research and Development with Benzyltriphenylphosphonium Chloride
Role in Polymer and Nanomaterial Development
The incorporation of Benzyltriphenylphosphonium (B107652) chloride into polymers and nanomaterials has led to notable advancements in their functional properties. As an ionic salt, its interactions within a polymer matrix can influence everything from charge transport to the material's response to thermal and mechanical stress.
The modification of inherently insulating polymers to impart electrical conductivity is a significant area of materials research. Benzyltriphenylphosphonium chloride has been investigated for its potential role in these systems. As a phosphonium-based ionic salt, it can contribute to enhancing electrical properties through several potential mechanisms. Ionic liquids, including phosphonium (B103445) salts, are explored for their ability to improve the dispersion of conductive fillers and create effective three-dimensional conductive networks within a polymer matrix, which facilitates electron transport and mobility mdpi.com.
The addition of this compound to nanocomposites has been shown to yield significant improvements in their thermal and mechanical characteristics. Its role can be multifaceted, acting as a catalyst, a curing agent, or a modifier that influences the polymer's crystalline structure.
The table below summarizes the observed effects of BTPC on the morphology of polypropylene composites.
| Property | Observation with BTPC Addition | Implication for Material Properties |
| Crystallinity | Slight Increase | Enhanced rigidity and hardness |
| Spherulite Size | Slight Decrease | Improved strength and toughness |
Furthermore, BTPC is noted for imparting considerable thermal stability when used in certain formulations. In epoxy resin systems, it provides better thermal stability compared to conventional amine or imidazole-based catalysts vestachem.com. This enhancement is critical for applications where materials are exposed to elevated temperatures. The integration of nanofillers, such as carbon nanotubes or clays, into polymer matrices is a common strategy to boost mechanical performance, and BTPC can act as an effective compatibilizer or catalyst in these systems to ensure a robust final composite mdpi.comresearchgate.net.
Application as Crosslinking Agent in Advanced Composites
This compound serves as a highly effective crosslinking agent or, more accurately, an accelerator in the curing process of certain advanced composites, particularly fluoroelastomers google.com. Crosslinking is a critical process that forms a three-dimensional polymer network, transforming soft, rubbery materials into durable elastomers with enhanced mechanical properties and chemical resistance.
In fluoroelastomer compositions, BTPC is often used in conjunction with a primary crosslinking agent, such as a polyhydroxy aromatic compound (e.g., Bisphenol AF). The curing mechanism is a multi-step process where BTPC acts as a phase transfer catalyst to accelerate the reactions usitc.gov. The process can be summarized as:
Dehydrofluorination : An inorganic base initiates the process by removing hydrogen fluoride from the fluoroelastomer's main chain. This creates unsaturated sites (double bonds) along the polymer backbone. BTPC accelerates this key step.
Nucleophilic Addition : The aromatic polyhydroxy crosslinking agent then adds to these newly formed double bonds.
Elimination : A subsequent elimination reaction forms the final, stable crosslink usitc.gov.
The role of BTPC as a crosslinking accelerator is crucial for achieving an appropriate rate of reaction and ensuring the development of a crosslinked network with desirable properties, such as sufficient tensile strength, elongation at break, and good compression set characteristics at high temperatures google.com.
Utility in Powder Coatings and Epoxy Resins
This compound is a valuable component in the formulation of powder coatings and the curing of epoxy resins vestachem.com. In these applications, it functions as a catalyst for the crosslinking reaction, which is typically between an epoxy resin and a carboxyl-functional compound, such as a polyester resin paint.orgpaint.org.
The performance of BTPC as a catalyst in these systems offers several distinct advantages over more traditional catalysts like amines, imidazoles, and quaternary ammonium (B1175870) salts. These benefits are critical for producing high-quality, durable, and aesthetically pleasing coatings vestachem.com.
Key advantages of using BTPC in epoxy systems include:
Better Latency : The catalyst remains relatively inactive at ambient storage temperatures but becomes highly active at the elevated temperatures used for curing. This provides good shelf stability for the powder coating formulation.
Enhanced Thermal Stability : The resulting cured film exhibits improved resistance to thermal degradation vestachem.com.
Controlled Reactivity : BTPC allows for a more controlled and predictable curing process.
Improved Aesthetics : It is associated with minimal color formation and low odor, leading to a higher quality final product.
Optimized Polymer Structure : The catalyst helps to decrease or eliminate side reactions, leading to the formation of longer, straighter chain epoxy molecules with a sharp molecular weight distribution vestachem.com.
The following table provides a comparative overview of the features of BTPC against other common catalyst types in epoxy resin applications.
| Feature | This compound (BTPC) | Amines / Imidazoles / Quaternary Ammonium Salts |
| Latency | Considerably Better | Lower |
| Thermal Stability | Considerably Better | Lower |
| Color Formation | Minimal | Can cause yellowing |
| Odor | Low | Often pronounced |
| Reactivity Control | High | Variable |
These characteristics make this compound a preferred choice for formulators looking to create advanced powder coatings and epoxy-based materials that meet demanding performance criteria google.comgoogle.com.
Q & A
Q. What are the standard protocols for synthesizing alkenes using benzyltriphenylphosphonium chloride in Wittig reactions?
The Wittig reaction typically involves reacting this compound with a carbonyl compound (e.g., 9-anthraldehyde) in the presence of a strong base like sodium ethoxide. Key steps include:
- Generating the ylide by deprotonation of the phosphonium salt under anhydrous conditions .
- Ensuring fresh reagents (e.g., cinnamaldehyde) to avoid side reactions with oxidized impurities, verified via IR spectroscopy .
- Using dichloromethane as a solvent and maintaining stoichiometric control, as excess aldehyde can lead to byproducts . Safety: Handle triphenylphosphine (toxic) and benzyl chloride (lachrymator) in a fume hood .
Q. How should this compound be stored to maintain stability?
Store under an argon atmosphere to prevent moisture absorption, which can degrade the compound. Avoid exposure to air and store in airtight containers at room temperature. The compound is hygroscopic and may form hydrates if improperly stored .
Q. What safety precautions are critical when handling this compound?
- Use fume hoods to avoid inhalation of dust or vapors.
- Wear gloves and eye protection, as the compound is a skin and respiratory irritant .
- Neutralize spills with inert adsorbents (e.g., sand) and dispose of waste via approved hazardous material protocols .
Advanced Research Questions
Q. How can reaction yields be optimized when this compound is the limiting reagent?
- Stoichiometric precision : Calculate molar ratios carefully, as excess aldehyde may not compensate for phosphonium salt limitations. For example, in the synthesis of trans-9-(2-phenylethenyl)anthracene, a 1:1 molar ratio is critical .
- Purity control : Pre-dry solvents (e.g., dichloromethane) to prevent hydrolysis of the ylide. Verify reagent purity via NMR or IR .
- Temperature control : Reflux conditions (e.g., 1.5 hours) ensure complete ylide formation but avoid overheating, which may degrade sensitive aldehydes .
Q. What spectroscopic methods are effective for characterizing this compound and its reaction products?
- NMR spectroscopy : Use and NMR to confirm the structure of phosphonium salts and alkenes. For example, this compound shows distinct aromatic proton signals at δ 7.2–7.9 ppm in DMSO .
- Mass spectrometry (ESI-MS) : Detect molecular ions (e.g., [benzyltriphenylphosphonium] at m/z 353.14) to verify synthetic intermediates .
- IR spectroscopy : Identify carbonyl groups in starting aldehydes (e.g., cinnamaldehyde) to ensure absence of oxidized acids (e.g., cinnamic acid) .
Q. How does this compound function in deep eutectic solvents (DES), and what molar ratios are optimal?
- DES preparation : Combine with hydrogen bond donors (e.g., ethylene glycol or glycerol) at specific molar ratios (e.g., 1:3 for this compound/glycerine). These DES exhibit tunable acidity (pH 5.59–7.02) and thermal stability (298.15–353.15 K) .
- Applications : Use DES as green solvents for catalytic reactions or electrochemical studies, leveraging their low volatility and high solubility for polar compounds .
Q. What mechanisms explain the synergistic corrosion inhibition of magnesium alloys using this compound and l-histidine?
- Adsorption : The phosphonium cation adsorbs onto the Mg surface, forming a protective film that blocks chloride ion attack.
- Synergy : l-Histidine enhances film stability via chelation with Mg ions, reducing pitting corrosion in NaCl environments. Electrochemical impedance spectroscopy (EIS) confirms improved corrosion resistance with combined inhibitors .
Q. How can conflicting solubility data for this compound be resolved during experimental design?
- Contextual analysis : The compound is reported soluble in water, ethanol, and methanol but insoluble in acetone. Discrepancies may arise from purity, temperature, or solvent history. Pre-test solubility in small batches under controlled conditions (e.g., 25°C) .
- Alternative solvents : For reactions requiring non-polar media, use toluene or THF, as demonstrated in palladium-catalyzed cross-coupling reactions .
Data Contradiction Analysis
Q. Why do some Wittig reactions with this compound yield <50% despite stoichiometric control?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
